![molecular formula C21H22N6O B2714680 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol CAS No. 946217-11-4](/img/structure/B2714680.png)
2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Wirkmechanismus
Target of Action
The primary target of the compound 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing the kinase from phosphorylating its substrates, thereby halting cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation . This is achieved by arresting the cell cycle, which prevents the cells from dividing and proliferating .
Biochemische Analyse
Biochemical Properties
The compound 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . It appears to influence cell function by altering cell signaling pathways and affecting gene expression
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and phenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the ethanol group via an amination reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent . It has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The inhibition of DHFR can lead to reduced proliferation of tumor cells, making this compound a candidate for further development in cancer therapy .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated antimicrobial activity against various pathogens. Research indicates that modifications to the pyrazolo structure can enhance its efficacy against resistant strains of bacteria and fungi, suggesting its potential use in treating infectious diseases .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds related to pyrazolo[3,4-d]pyrimidines have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects . Studies have shown that it can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis pathways .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Study 3: Neuroprotection in vitro
A cell culture study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results showed that treatment with the compound significantly decreased cell death and increased cell viability compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propane
- **2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)butane
Uniqueness
Compared to similar compounds, 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol exhibits unique properties due to the presence of the ethanol group. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Biologische Aktivität
The compound 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyrimidine compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the (3,4-dimethylphenyl)amino group enhances its interaction with biological targets.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit significant inhibitory activity against various kinases. For instance, studies have shown that similar derivatives can inhibit the BRAF V600E kinase, which is implicated in several cancers. The binding mode involves interactions with the ATP-binding site, where hydrogen bonds and hydrophobic interactions play crucial roles in the inhibition process .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. In a study assessing its effects on different cancer cell lines, it exhibited notable cytotoxicity against human cancer cells, including:
Cell Line | IC50 (µM) |
---|---|
A375 | 0.39 |
HT-29 | 0.74 |
PC-3 | 1.16 |
A549 | 0.85 |
These results suggest that the compound may effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .
Kinase Inhibition Profile
The compound's selectivity was evaluated against a panel of kinases. It showed potent inhibitory activity against:
Kinase | IC50 (nM) |
---|---|
BRAF V600E | 23.6 |
Wild-type BRAF | 51.5 |
C-RAF | 8.5 |
This selectivity profile indicates that the compound could potentially be developed as a targeted therapy for cancers driven by BRAF mutations .
Case Studies
- Acute Myeloid Leukemia (AML) : In preclinical models of AML, derivatives similar to the studied compound exhibited significant anti-proliferative effects and improved survival rates compared to standard therapies. The mechanism was linked to the inhibition of FLT3 and other related pathways .
- Solid Tumors : A comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives indicated that modifications at the N1 position could enhance potency against solid tumors while reducing toxicity to normal cells .
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-8-9-16(12-15(14)2)24-19-18-13-23-27(17-6-4-3-5-7-17)20(18)26-21(25-19)22-10-11-28/h3-9,12-13,28H,10-11H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBRIYWQNTUPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.